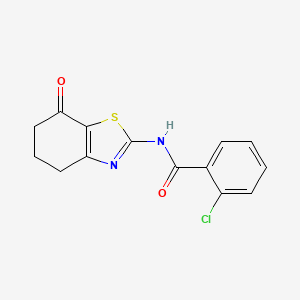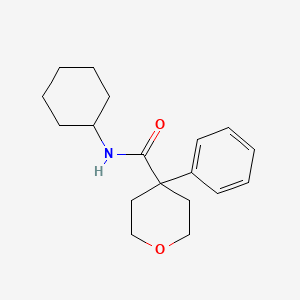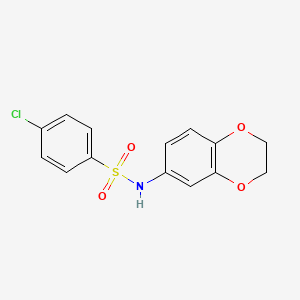![molecular formula C20H31N5O2 B5677856 1-[(4aR,8aR)-7-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone](/img/structure/B5677856.png)
1-[(4aR,8aR)-7-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4aR,8aR)-7-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4aR,8aR)-7-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the pyrrolidine moiety: This step involves the addition of the pyrrolidine group to the pyrimidine ring, often using nucleophilic substitution reactions.
Construction of the naphthyridine core: This is a critical step that requires careful control of reaction conditions to ensure the correct stereochemistry.
Final functionalization: The ethanone group is introduced in the final step, often through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(4aR,8aR)-7-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under appropriate conditions.
Substitution: The pyrrolidine moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the pyrimidine ring could yield a dihydropyrimidine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a lead compound for the development of new drugs.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(4aR,8aR)-7-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4aR,8aR)-7-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone
- 1-[(4aR,8aR)-7-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]propanone
Uniqueness
The uniqueness of 1-[(4aR,8aR)-7-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-[(4aR,8aR)-7-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-3-17-12-18(22-19(21-17)23-8-4-5-9-23)25-11-7-20(27)6-10-24(15(2)26)13-16(20)14-25/h12,16,27H,3-11,13-14H2,1-2H3/t16-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVERTLDYKWBAEG-JXFKEZNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCCC2)N3CCC4(CCN(CC4C3)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=NC(=N1)N2CCCC2)N3CC[C@]4(CCN(C[C@H]4C3)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-methoxyphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B5677776.png)

![2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-yl cyanide](/img/structure/B5677794.png)

![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5677814.png)
![2-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5677819.png)
![3-[(3R,4S)-4-(dimethylamino)-1-[(3-methylsulfanylphenyl)carbamoyl]piperidin-3-yl]propanoic acid](/img/structure/B5677832.png)
![2-ethyl-4-phenyl-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677834.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B5677839.png)
![(3R*,4S*)-1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5677842.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5677851.png)
![1-[2-(2-chlorophenoxy)ethyl]piperidine](/img/structure/B5677853.png)

